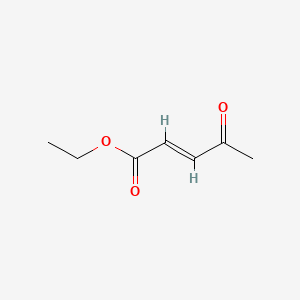

(E)-Ethyl 4-oxopent-2-enoate

Description

Significance of α,β-Unsaturated γ-Keto Esters in Organic Synthesis

α,β-Unsaturated γ-keto esters are valuable precursors in organic synthesis due to their rich and varied reactivity. acs.org The conjugated system allows them to participate in reactions at the carbon-carbon double bond, the ketone's carbonyl group, and the ester moiety. nih.gov They are excellent Michael acceptors, readily undergoing 1,4-conjugate additions, which is a fundamental strategy for forming carbon-carbon bonds. nih.gov Furthermore, the presence of both a ketone and an ester group enables a variety of transformations, including aldol (B89426) reactions, cyclizations, and the formation of heterocyclic structures. beilstein-journals.org

The strategic placement of these functional groups allows for their use in domino reactions, where multiple chemical transformations occur in a single step, leading to a rapid increase in molecular complexity. acs.org Their ability to serve as dienophiles in Diels-Alder reactions further underscores their utility in constructing cyclic and polycyclic frameworks. researchgate.net The diverse reactivity of this class of compounds has made them indispensable tools for synthetic chemists aiming to build complex molecular architectures efficiently. acs.org

Historical Context and Evolution of Research on (E)-Ethyl 4-oxopent-2-enoate

Historically, methods to create α,β-unsaturated γ-keto esters involved processes like the oxidation of furan (B31954) skeletons, or the bromination of γ-keto esters followed by elimination with a base. acs.org These earlier methods were often part of broader investigations into the reactivity of dicarbonyl compounds and were not always efficient or stereoselective.

The specific synthesis of this compound has evolved significantly over time. Early methods may have involved less selective condensation reactions. Modern synthetic chemistry has introduced more refined and controlled approaches. For instance, one contemporary method involves the Brønsted acid-promoted reaction of acetone (B3395972) with ethyl glyoxalate in toluene. nih.gov Another approach is the zinc carbenoid-mediated chain extension of β-keto esters, which offers high efficiency and complete E-selectivity in the formation of the double bond. acs.org Research has also focused on enzymatic methods, using enoate reductases to produce chiral derivatives from these starting materials with high enantioselectivity, demonstrating the evolution towards more sophisticated and stereocontrolled synthetic routes. acs.org

A summary of selected synthetic preparations for α,β-unsaturated γ-keto esters, including this compound, is presented below.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Acetone, Ethyl glyoxalate | para-Toluenesulfonic acid (PTSA), Toluene, 100 °C, 24 h | This compound | Not specified | nih.gov |

| β-Keto esters/amides | Zinc carbenoid, Halogen, Amine base | α,β-Unsaturated-γ-keto esters/amides | Good to excellent | acs.org |

| Ethyl levulinate | Sulfuric acid (catalytic), Bromine, Triethylamine | This compound | Not specified | rsc.org |

| Ethyl (2E)-2-methyl-4-oxopent-2-enoate | Enoate reductase, Glucose dehydrogenase | Chiral γ-Butyrolactone | Up to 90% | acs.org |

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is broad, reflecting its synthetic versatility. Key domains include its use as a building block for complex molecules and its participation in stereoselective reactions.

Heterocyclic Synthesis: The compound is a valuable precursor for creating various heterocyclic systems. For example, it undergoes Friedel-Crafts alkylation with indoles to produce substituted ethyl 2-(indol-3-yl)-4-oxopentanoates, which can then be cyclized with hydrazine (B178648) to form pyridazinone derivatives. rsc.org These heterocyclic cores are common in pharmacologically active compounds.

Diels-Alder Reactions: this compound and its derivatives are effective dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. The use of chiral catalysts, such as oxazaborolidines activated by strong acids, allows for these reactions to be performed with high regio- and enantioselectivity. researchgate.netresearchgate.net This is crucial for the synthesis of complex natural products like steroids. researchgate.net

Multicomponent and Cascade Reactions: The compound is an ideal substrate for multicomponent and cascade (or domino) reactions, which enhance synthetic efficiency by forming multiple bonds in one pot. acs.org For instance, a Brønsted acid can promote a cyclodimerization of α,β-unsaturated γ-ketoesters to construct fused pyrano-ketal-lactone systems, generating three new bonds and three stereocenters in a single operation. acs.org Similarly, copper-catalyzed cascade reactions with keto esters lead to the formation of functionalized γ-lactones. beilstein-journals.org

Natural Product Synthesis: this compound serves as a key intermediate in the total synthesis of various natural products. A derivative was used in a catalytic, enantioselective Diels-Alder reaction to form a key bicyclic lactone intermediate for the total synthesis of (−)-artatrovirenol A. acs.org It is also a starting material for producing chiral γ-butyrolactones via enzyme cascades, which are important structural motifs in many natural products. acs.org

The table below details some of the key applications and reaction types involving this compound and its derivatives.

| Research Domain | Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Heterocyclic Synthesis | Friedel-Crafts Alkylation / Cyclization | Indole (B1671886), Hydrazine hydrate | Not specified | Pyridazinone derivatives | rsc.org |

| Diels-Alder Reaction | [4+2] Cycloaddition | 2-Substituted-1,3-butadienes | Ti(IV) | Cycloaddition products | researchgate.net |

| Diels-Alder Reaction | [4+2] Cycloaddition | Isoprene | Chiral oxazaborolidinium | Enantioenriched bicyclic lactone | acs.org |

| Cascade Reaction | Cyclodimerization | Itself | Methanesulfonic acid (MsOH) | Fused pyrano-ketal-lactones | acs.org |

| Natural Product Synthesis | Enzymatic Reduction / Cyclization | Itself | Enoate reductase / Alcohol dehydrogenase | Chiral γ-Butyrolactones | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-oxopent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYESNZCDHSIFDI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307080 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10150-93-3, 6742-53-6 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10150-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylacetylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E Ethyl 4 Oxopent 2 Enoate

Brønsted Acid-Catalyzed Equilibration and Synthesis Pathways

Brønsted acids are effective catalysts for the synthesis of (E)-Ethyl 4-oxopent-2-enoate, primarily through condensation reactions. A common pathway involves the reaction of a ketone, such as acetone (B3395972), with an ethyl glyoxylate (B1226380) derivative. nih.govresearchgate.net For instance, the reaction between acetone and ethyl glyoxylate in toluene, catalyzed by para-toluenesulfonic acid (p-TSA) at elevated temperatures (100 °C), yields the target compound. nih.gov

The role of the Brønsted acid is not limited to just catalyzing the initial condensation. It also plays a crucial part in the subsequent dehydration step and can influence the equilibration between the (E) and (Z) isomers of the product. acs.org Studies have shown that while some Brønsted acids like p-TSA, methanesulfonic acid (MsOH), trifluoromethanesulfonic acid (TfOH), and trifluoroacetic acid (TFA) can promote the reaction at elevated temperatures (e.g., 60 °C), they may be ineffective at room temperature. nih.gov The choice of acid and reaction conditions is critical for optimizing the yield and selectivity. In some cases, Brønsted acid catalysis can lead to further transformations of the initial product, such as cyclodimerization or the formation of γ-ylidene-butenolides, which occurs via an E → Z isomerization followed by enolization-induced lactonization. acs.orgresearchgate.net

Table 1: Brønsted Acid-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Solvent | Temperature | Time | Observations | Reference |

|---|---|---|---|---|---|---|

| Acetone, Ethyl Glyoxylate | p-TSA | Toluene | 100 °C | 24 h | Synthesis of the target compound. | nih.gov |

| α,β-Unsaturated γ-ketoesters | MsOH, p-TSA, TfOH | Dichloroethane | 60 °C | 24 h | Formation of cyclodimerization and butenolide products. | nih.govacs.org |

Transition Metal-Catalyzed Transformations for Stereoselective Formation

Transition metal catalysis offers powerful and selective routes to this compound and its derivatives. These methods often provide high levels of control over the stereochemistry of the newly formed double bond.

Rhodium(II)-Catalyzed Diazo Transformations

Rhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds. sci-hub.sersc.orgscielo.org.mx A key precursor for synthesizing this compound via this method is ethyl 2-diazo-3-oxobutanoate. In a rhodium(II)-catalyzed reaction, this diazo compound decomposes to generate a rhodium-bound carbene intermediate. scielo.br This highly reactive intermediate can then undergo various transformations, including O-H insertion and Wolff rearrangements, to yield different products depending on the reaction conditions and substrates present. researchgate.netmdpi.com For example, the Rh(II)-catalyzed decomposition of γ-azido-δ-hydroxy-α-diazoesters proceeds through an intramolecular O-H insertion, followed by a acs.orgacs.org-sigmatropic rearrangement to form 3(2H)-furanones. scielo.brmdpi.com The choice of ligands on the rhodium(II) catalyst can influence the reaction's efficiency and selectivity. acs.org

Other Metal-Mediated Approaches

Besides rhodium, other transition metals are employed in the synthesis and transformation of this compound. For instance, titanium(IV)-catalyzed Diels-Alder reactions using this compound as the dienophile proceed with excellent regiochemical control. researchgate.net Nickel(II) complexes with chiral ligands have been used for asymmetric Michael additions, showcasing the versatility of metal catalysis in derivatizing related ketoesters. researchgate.net Furthermore, palladium catalysts, such as Pd(OAc)₂, have been screened for decomposing diazo compounds, although rhodium catalysts often prove superior for specific spirocyclization reactions. sci-hub.se

Wittig-Type and Related Olefination Reactions for this compound Precursors

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis and are readily applied to prepare α,β-unsaturated esters like this compound. acs.orgresearchgate.netmasterorganicchemistry.com The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

To synthesize this compound, a common strategy is the reaction of a pyruvate (B1213749) derivative (an aldehyde) with a phosphorus ylide, such as triethyl phosphonoacetate. iyte.edu.tr The HWE reaction is generally favored for its operational simplicity and the easy removal of the water-soluble phosphate (B84403) byproduct. tcichemicals.com A key advantage is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the antiperiplanar transition state during the elimination step. organic-chemistry.org Reaction conditions, such as the choice of base and temperature, can be fine-tuned to maximize the (E)-isomer yield. wikipedia.orgrsc.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (e.g., from PPh₃) | Phosphonate carbanion (e.g., from (EtO)₂P(O)CH₂CO₂Et) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Ylide Reactivity | Unstabilized ylides are highly reactive. | Stabilized carbanions are more nucleophilic but less basic. |

| Stereoselectivity | Variable; unstabilized ylides often give (Z)-alkenes. | Generally high selectivity for (E)-alkenes. |

| Typical Substrates | Aldehydes, Ketones | Aldehydes, Ketones |

Condensation Reactions Involving Glyoxylate Derivatives

Condensation reactions are a direct and fundamental approach to constructing the carbon backbone of this compound. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is particularly relevant. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by dehydration. alfa-chemistry.comorganicreactions.org

In the context of synthesizing the target molecule, the reaction typically involves ethyl glyoxylate (or its hemiacetal) and a ketone like acetone. nih.govresearchgate.net The reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or morpholine), sometimes with an acid co-catalyst. alfa-chemistry.comscielo.br The process starts with the deprotonation of the active methylene compound, which then attacks the carbonyl of the glyoxylate. A subsequent dehydration step, often occurring spontaneously, yields the α,β-unsaturated product. sigmaaldrich.com This methodology has been adapted to various conditions, including the use of greener solvents like ionic liquids to replace traditional solvents such as benzene (B151609) or toluene. scielo.br

Chemoenzymatic and Biocatalytic Routes for Synthesis

The demand for enantiomerically pure compounds and sustainable chemical processes has driven the development of chemoenzymatic and biocatalytic methods. acs.orgrsc.orgacs.org These approaches leverage the high selectivity of enzymes to perform specific transformations. academie-sciences.fr

For the synthesis of derivatives of this compound, ene-reductases (EREDs) are particularly useful. researchgate.net These enzymes can catalyze the asymmetric reduction of the carbon-carbon double bond of α,β-unsaturated ketoesters to produce chiral γ-oxo esters with high enantioselectivity. rsc.org For example, the reduction of cyclic and acyclic 4-oxopent-2-enoic acid esters using a panel of EREDs has been shown to produce the corresponding (S)-configured saturated keto esters with up to 96% enantiomeric excess. rsc.org

Furthermore, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be used in combination with EREDs in one-pot cascades to synthesize chiral γ-butyrolactones from this compound precursors. acs.org Such biocatalytic routes offer mild reaction conditions and high selectivity, representing an attractive alternative to purely chemical methods. researchgate.netmdpi.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetone |

| Ethyl 2-diazo-3-oxobutanoate |

| Ethyl glyoxylate |

| Ethyl ethoxy-hydroxyacetate |

| para-Toluenesulfonic acid (p-TSA) |

| Methanesulfonic acid (MsOH) |

| Trifluoromethanesulfonic acid (TfOH) |

| Trifluoroacetic acid (TFA) |

| Triethyl phosphonoacetate |

| Triphenylphosphine |

Stereocontrol and E/Z Isomerization in Synthesis

The stereochemical configuration of this compound, specifically the geometry of its carbon-carbon double bond, is a critical factor in its reactivity and application in synthesis. The control over E/Z isomerization is a significant challenge, as the isomers can exhibit different chemical behaviors and lead to different product stereochemistries in subsequent reactions.

Research has shown that the (Z)-isomer of related α,β-unsaturated γ-ketoesters can slowly isomerize to the more stable (E)-isomer. rsc.org This isomerization can be influenced by the reaction conditions. For instance, in Brønsted acid-promoted reactions, a preferential E to Z isomerization of α,β-unsaturated γ-ketoesters has been observed. acs.orgnih.gov This isomerization is a key step, with density functional theory (DFT) calculations suggesting that the Z-isomer is formed preferentially during the initial enolization and equilibration of the olefinic double bond. acs.org This Z-isomer can then undergo further reactions, such as intermolecular annulation or intramolecular trans-esterification. acs.orgnih.gov

Achieving high stereocontrol is paramount in reactions where this compound acts as a precursor. In Diels-Alder reactions, for example, Lewis acid catalysts are employed to achieve excellent regiochemical control. The Ti(IV)-catalyzed reaction of this compound with 2-substituted-1,3-butadienes is a notable example where high regioselectivity is achieved through the selective complexation of one of the electron-withdrawing groups. researchgate.net Novel cationic chiral catalysts derived from oxazaborolidines have also been developed for highly regio- and enantioselective Diels-Alder reactions using (E)-4-oxopent-2-enoates as dienophiles. researchgate.net

Enzymatic methods offer another powerful approach to stereocontrol. Enoate reductases (EREDs) from the Old Yellow Enzyme family have been used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters, demonstrating excellent stereoselectivity and high conversion levels. rsc.org These enzymatic systems can provide access to specific enantiomers, which are valuable chiral building blocks. rsc.orgmdpi.com For example, a stereoselective bienzymatic cascade using an enoate reductase and alcohol dehydrogenases has been developed for the synthesis of chiral γ-butyrolactones from ethyl 4-oxo-pent-2-enoates, achieving high yields and nearly perfect enantioselectivity. mdpi.comacs.org Spontaneous E/Z isomerization has been noted as a factor that can affect the stereoselectivity of these bioreductions, as the formation of the (E)-isomer can lead to a specific enantiomeric product. rsc.org

The following tables summarize findings on the stereocontrol and isomerization observed in various synthetic methodologies.

Table 1: E/Z Isomerization and Product Distribution in Acid-Catalyzed Reactions

| Substrate | Catalyst | Conditions | Outcome | Reference |

| α,β-Unsaturated γ-ketoesters | Brønsted Acid (MsOH) | Dichloroethane (DCE) | Preferential E → Z isomerization, leading to intermolecular annulation or intramolecular lactonization. | acs.orgnih.gov |

| Acetone and Ethyl Glyoxalate | p-Toluenesulfonic acid (PTSA) | Toluene, 100 °C, 24 h | Direct synthesis yielding this compound. | acs.org |

Table 2: Stereocontrol in Catalytic Asymmetric Reactions

| Reaction Type | Dienophile | Catalyst System | Selectivity | Reference |

| Diels-Alder | (E)-4-Oxopent-2-enoates | Oxazaborolidine/Triflimide or AlBr₃ | Highly regio- and enantioselective. | researchgate.net |

| Diels-Alder | This compound | Ti(IV) | Excellent regiochemical control. | researchgate.net |

| Negishi Cross-Coupling | Ethyl (E)-4-chloropent-2-enoate | Ni-catalyst | >20:1 E:Z selectivity, 94-95% ee. | orgsyn.org |

Table 3: Enantioselectivity in Enzymatic Reductions

| Substrate | Enzyme System | Product Type | Yield / Enantiomeric Excess (ee) | Reference |

| Ethyl 4-oxo-pent-2-enoates | Enoate reductase / Alcohol dehydrogenase | Chiral γ-butyrolactones | Up to 90% yield, 98→99% ee. | acs.org |

| Acyclic 3-methyl-4-oxopent-2-enoic acid esters | Ene-reductases (Old Yellow Enzyme family) | (S)-configured products | Up to >99% conversion, up to 96% ee. | rsc.org |

| Ethyl (E)-2-methyl-4-oxopent-2-enoate | Ene-reductases (EREDs) | (R)-methyl 2-methyl-4-oxopentanoate | 80–90% isolated yield, >99% ee. | wiley.com |

Reactivity and Mechanistic Pathways of E Ethyl 4 Oxopent 2 Enoate in Chemical Transformations

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for constructing cyclic molecules. (E)-Ethyl 4-oxopent-2-enoate, with its activated double bond, is a competent participant in these transformations, most notably the Diels-Alder reaction.

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a powerful method for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile chemistrysteps.comwikipedia.org. This compound serves effectively as a dienophile in these reactions . The presence of two electron-withdrawing groups (the ketone and the ester) on its α,β-unsaturated system enhances its reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the necessary orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene chemistrysteps.comorganic-chemistry.org. This electronic feature makes it a good dienophile for reactions with electron-rich dienes, leading to the formation of substituted cyclohexene (B86901) derivatives wikipedia.org.

Regioselectivity and Stereocontrol in Diels-Alder Additions

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the possibility of forming different constitutional isomers, or regioisomers, arises masterorganicchemistry.com. The regioselectivity of the Diels-Alder reaction is primarily governed by the electronic effects of the substituents on both the diene and the dienophile vanderbilt.eduyoutube.com. The electron-donating groups on the diene and the electron-withdrawing groups on the dienophile create a polarization, and the reaction proceeds in a way that aligns the partial positive and negative charges, favoring the formation of one regioisomer over others masterorganicchemistry.comyoutube.com.

In the case of this compound, catalytic systems have been developed that achieve high regiochemical control researchgate.net. For instance, the use of specific chiral catalysts can direct the reaction to yield a single regioisomer with high selectivity scispace.comresearchgate.netorganic-chemistry.org. Stereocontrol is also a critical aspect, and Diels-Alder reactions are known to be stereospecific, meaning the stereochemistry of the reactants is preserved in the product vanderbilt.edu. When cyclic dienes are used, endo and exo products can be formed, with the endo product often being the kinetically favored isomer due to secondary orbital interactions chemistrysteps.comorganic-chemistry.org.

Asymmetric and Enantioselective Diels-Alder Catalysis

Achieving enantioselectivity in Diels-Alder reactions is a significant challenge in organic synthesis. For dienophiles like this compound, several catalytic systems have been developed to produce specific enantiomers with high purity.

One successful approach involves the use of novel oxazaborolidines activated by a strong acid, which form cationic chiral catalysts researchgate.netnih.gov. These catalysts are highly effective for regio- and enantioselective Diels-Alder reactions with substituted (E)-4-oxopent-2-enoates as dienophiles researchgate.netnih.gov. Another highly effective catalyst system is based on bispyrrolidine diboronates (BPDB), which, upon activation, can catalyze the reaction with excellent enantioselectivity (up to >99:1) and high exo-selectivity (>20:1) scispace.comresearchgate.net. These catalysts have been shown to be effective with a variety of dienes, yielding products in good to excellent yields researchgate.net.

| Diene | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Isoprene | 11m | 85 | 98:2 |

| (E)-1,3-Pentadiene | 11n | 92 | 99:1 |

| 2,3-Dimethyl-1,3-butadiene | 11o | 95 | >99:1 |

| Cyclopentadiene | 11p | 99 | >99:1 |

| 1,3-Cyclohexadiene | 11q | 88 | 99:1 |

Data adapted from research on catalytic and enantioselective Diels-Alder reactions of (E)-4-oxopent-2-enoates. The specific ketoester (5) is a substituted variant of this compound. Reaction conditions typically involve the use of a chiral catalyst. researchgate.net

Lewis Acid and Brønsted Acid Catalysis in Cycloadditions

The reactivity of dienophiles in Diels-Alder reactions can be significantly enhanced by the use of acid catalysts. Lewis acids coordinate to one of the carbonyl oxygens of this compound, which increases the electron-withdrawing ability of the substituent group. This coordination further lowers the energy of the dienophile's LUMO, accelerating the reaction rate and often improving selectivity organic-chemistry.org.

Similarly, Brønsted acids can protonate the carbonyl oxygen, leading to a similar activation of the dienophile. Research has shown that novel oxazaborolidine catalysts can be activated by the strong Brønsted acid triflimide or Lewis acids like AlBr₃ researchgate.netnih.gov. Another catalyst, bispyrrolidine diboronate (BPDB), can also be activated by a range of Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids to effectively catalyze the Diels-Alder reaction scispace.com. The choice of acid can influence the catalyst's effectiveness and the reaction's outcome scispace.com. For example, a Brønsted acid-activated chiral oxazaborolidine has been shown to catalyze the Diels-Alder reaction of substituted cyclopentadienes with high regioselectivity and enantioselectivity organic-chemistry.org.

[2+2] Cycloaddition Processes

While the [4+2] Diels-Alder reaction is a dominant pathway for this compound, [2+2] cycloadditions represent another class of cycloaddition reactions. These reactions typically occur under photochemical conditions to form four-membered rings. The literature on the specific involvement of this compound in [2+2] cycloadditions is not as extensive as for Diels-Alder reactions. However, the principles of [2+2] photocycloaddition can be applied. Chiral Brønsted acids have been shown to be effective chromophore activators in asymmetric [2+2] cycloadditions, demonstrating that acid catalysis can be a viable strategy for controlling stereochemistry in these reactions as well researchgate.net.

Nucleophilic Addition Reactions

The electronic structure of this compound, specifically the polarization of its conjugated system, makes it a prime candidate for nucleophilic addition reactions . The β-carbon of the α,β-unsaturated system is electrophilic due to the electron-withdrawing effects of both the ketone and ester functionalities . This makes it susceptible to attack by a wide range of nucleophiles in what is known as a Michael or conjugate addition.

This reactivity allows for the introduction of various functional groups at the β-position. For example, it has been noted to react with sulfhydryl groups cymitquimica.com. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, which is often the rate-determining step, followed by subsequent reaction steps researchgate.netyoutube.com. This versatile reactivity has been utilized in various synthetic applications, including arylation reactions cymitquimica.com.

Michael Addition Pathways and Selectivity

The Michael addition, or conjugate 1,4-addition, is a cornerstone of the reactivity of this compound. masterorganicchemistry.comwikipedia.org This reaction involves the addition of a soft nucleophile to the electrophilic β-carbon of the α,β-unsaturated system. The driving force for this reaction is the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

The general mechanism proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of the this compound (Michael acceptor). This forms a new carbon-nucleophile bond and generates a resonance-stabilized enolate. Subsequent protonation of this enolate, typically by the solvent or a mild acid workup, yields the final product.

A wide range of nucleophiles can participate in this reaction. "Soft" nucleophiles, such as amines, enamines, and stabilized carbanions (e.g., from malonic esters), preferentially attack the β-carbon in a 1,4-fashion. youtube.compressbooks.pub For instance, the reaction of primary or secondary amines with α,β-unsaturated esters can often proceed efficiently, even under solvent-free and catalyst-free conditions, to produce β-amino esters. semanticscholar.org The selectivity for 1,4-addition is a key feature, as stronger, "harder" nucleophiles like organolithium reagents tend to favor direct 1,2-addition to the carbonyl carbon.

| Michael Donor (Nucleophile) | Michael Acceptor | Product of Michael Addition |

| Diethyl Malonate | This compound | Ethyl 2-(2,2-bis(ethoxycarbonyl)ethyl)-4-oxopentanoate |

| Pyrrolidine | This compound | Ethyl 4-oxo-3-(pyrrolidin-1-yl)pentanoate |

| Thiophenol | This compound | Ethyl 4-oxo-3-(phenylthio)pentanoate |

Reactions with Sulfhydryl Groups

Sulfhydryl groups, particularly in the form of thiolates (RS⁻), are excellent soft nucleophiles and readily undergo conjugate addition to this compound. The reaction of thiols with α,β-unsaturated esters is a highly efficient method for forming carbon-sulfur bonds. nih.gov

The mechanism involves the deprotonation of a thiol (e.g., thiophenol) by a base to generate a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the enoate, leading to the formation of a thioether linkage. This reaction is highly regioselective for the β-position due to the soft nature of the sulfur nucleophile. Furthermore, this transformation can be rendered asymmetric through the use of chiral ligands that coordinate to a metal counter-ion (like lithium), thereby controlling the facial selectivity of the attack on the prochiral enoate. nih.gov This asymmetric conjugate addition of arylthiols to enoates has been developed as a robust method for synthesizing optically active compounds. nih.gov

Mukaiyama–Michael Addition Reactions

The Mukaiyama-Michael addition is a variation of the Michael reaction that employs a silyl (B83357) enol ether as a stabilized enolate equivalent. This reaction is typically mediated by a Lewis acid, which activates the α,β-unsaturated system towards nucleophilic attack. wikipedia.org

In the context of this compound, the reaction would involve its activation by a Lewis acid (e.g., TiCl₄, Cu(OTf)₂). A silyl enol ether, derived from a ketone or ester, then attacks the β-carbon. The resulting intermediate is a silyl-protected enolate, which upon hydrolytic workup, yields the 1,5-dicarbonyl adduct. A significant advantage of the Mukaiyama-Michael reaction is its ability to be performed under catalytic and enantioselective conditions. Chiral Lewis acids or organocatalysts, such as chiral imidazolidinones, can be used to create a chiral environment around the substrate, leading to the formation of one enantiomer of the product in high excess.

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. Indoles, in particular, are excellent nucleophiles for this transformation, typically reacting at the C3 position. The reaction constitutes a powerful method for the C3-alkylation of indoles, leading to structures that are prevalent in biologically active molecules. organic-chemistry.orgnih.gov

The mechanism is initiated by the activation of the enoate by a catalyst, which can be a chiral Lewis acid (e.g., a bis(oxazoline)-Cu(II) complex) or a Brønsted acid. organic-chemistry.orgsc.edu This activation enhances the electrophilicity of the β-carbon. The nucleophilic C3-position of the indole (B1671886) then attacks this activated β-carbon, leading to the formation of a new carbon-carbon bond. Subsequent rearomatization yields the 3-substituted indole product. The use of chiral catalysts allows this reaction to be performed with high enantioselectivity, providing access to optically active indole derivatives. organic-chemistry.orgmetu.edu.tr

| Indole Derivative | Catalyst Type | Product | Typical Yield | Typical Enantiomeric Excess (ee) |

| Indole | Bis(oxazoline)-Cu(II) | Ethyl 3-(1H-indol-3-yl)-4-oxopentanoate | High | Up to 98% |

| 5-Methoxyindole | Chiral Phosphoric Acid | Ethyl 3-(5-methoxy-1H-indol-3-yl)-4-oxopentanoate | Good to High | High |

| 2-Methylindole | Chiral Diamine/Acid | Ethyl 3-(2-methyl-1H-indol-3-yl)-4-oxopentanoate | Good | Good to High |

| 5-Bromoindole | Squaramide Organocatalyst | Ethyl 3-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | Moderate to Good | Up to >99% metu.edu.tr |

Redox Chemistry

Catalytic Hydrogenation and Reductions of Carbonyl and Alkene Moieties

The two primary reducible sites in this compound are the carbon-carbon double bond and the ketone carbonyl group. The selective reduction of one site over the other can be achieved by choosing appropriate reagents and conditions.

Selective Reduction of the Alkene: The conjugated C=C double bond can be selectively reduced to an alkane via catalytic hydrogenation. This is typically accomplished using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction is generally performed under mild conditions (e.g., room temperature, atmospheric pressure of H₂) and chemoselectively reduces the alkene without affecting the less reactive ketone or ester groups. The product of this reaction is ethyl 4-oxopentanoate.

Selective Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol using metal hydride reagents. Sodium borohydride (NaBH₄) is a common choice for this transformation as it is mild enough not to react with the ester and, under controlled conditions (e.g., low temperature in a protic solvent like methanol or ethanol), it can selectively reduce the ketone over the α,β-unsaturated alkene. The product is ethyl (E)-4-hydroxypent-2-enoate.

Complete Reduction: The complete reduction of both the alkene and the ketone functionalities can be achieved under more forcing hydrogenation conditions (higher pressure and/or temperature) or by using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). This would yield ethyl 4-hydroxypentanoate.

| Desired Transformation | Reagent / Conditions | Product |

| Alkene Reduction | H₂, Pd/C, Ethanol | Ethyl 4-oxopentanoate |

| Ketone Reduction | NaBH₄, Methanol, 0 °C | Ethyl (E)-4-hydroxypent-2-enoate |

| Alkene and Ketone Reduction | H₂ (high pressure), PtO₂ or LiAlH₄ | Ethyl 4-hydroxypentanoate |

Oxidation Reactions and Product Diversification

The α,β-unsaturated system in this compound is also susceptible to oxidation, which can lead to a variety of functionalized products. A primary pathway for oxidation is the epoxidation of the electron-deficient carbon-carbon double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used, although the reaction may be slower than with electron-rich alkenes. A more effective method for epoxidation of α,β-unsaturated carbonyls is the nucleophilic epoxidation using hydrogen peroxide under basic conditions (e.g., with a base like sodium hydroxide).

The resulting product, ethyl 3,4-epoxy-4-oxopentanoate, is a highly valuable intermediate. The strained epoxide ring can be opened by a variety of nucleophiles (e.g., water, alcohols, amines), leading to the formation of highly functionalized products with new stereocenters, thus greatly diversifying the molecular architecture. Another potential, though less common, oxidation is the Baeyer-Villiger oxidation of the ketone, which would convert the methyl ketone into an acetate ester. However, this reaction can be competitive with epoxidation of the alkene.

Cascade, Domino, and Multicomponent Reactions Involving this compound

This compound is a versatile substrate in complex chemical transformations, readily participating in cascade, domino, and multicomponent reactions to construct intricate molecular architectures. A notable example is its behavior under Brønsted acid catalysis, which initiates a series of sequential reactions leading to structurally diverse products.

Brønsted Acid-Promoted Cyclodimerization and Lactonization Cascades

Under the influence of a Brønsted acid such as methanesulfonic acid (MsOH), this compound undergoes a diastereoselective cascade dimerization and intramolecular lactonization. This process results in the formation of fused tetracyclic pyrano-ketal-lactones. Mechanistic studies, supported by density functional theory (DFT) calculations, indicate that the reaction is initiated by the enolization and subsequent E to Z isomerization of the carbon-carbon double bond of the starting material.

The resulting Z-isomer is a key intermediate that can follow two competing pathways. In the primary pathway, the Z-isomer engages in an intermolecular annulation with another molecule of this compound. This sequence proceeds through a domino Michael addition, ketalization, and lactonization, ultimately yielding the fused tetracyclic pyrano-ketal-lactone. This transformation is significant as it facilitates the formation of three new bonds, two rings, and three contiguous stereogenic centers in a single synthetic operation.

In a competing pathway, the Z-isomer can undergo intramolecular trans-esterification, leading to the formation of a bicyclic γ-ylidene-butenolide. The balance between these two pathways can be influenced by the specific reaction conditions and the nature of the Brønsted acid catalyst employed.

The final step of the main cascade, the lactonization of intermediate T5 to yield the pyrano-ketal-lactone product, is an exergonic process with a release of 4.3 kcal/mol of free energy. However, this step is characterized by a significant free-energy barrier of 19.3 kcal/mol.

Interactive Data Table: Key Aspects of the Brønsted Acid-Promoted Cascade Reaction

| Feature | Description |

| Reactant | This compound |

| Catalyst | Brønsted Acid (e.g., MsOH) |

| Key Intermediate | Z-isomer of Ethyl 4-oxopent-2-enoate |

| Primary Product | Fused tetracyclic pyrano-ketal-lactone |

| Side Product | Bicyclic γ-ylidene-butenolide |

| Bonds Formed | Three |

| Rings Formed | Two |

| Stereocenters Created | Three (contiguous) |

| Lactonization Free Energy Change | -4.3 kcal/mol |

| Lactonization Activation Barrier | 19.3 kcal/mol |

Isomerization Dynamics (E→Z) and Conformational Analysis

The isomerization of the carbon-carbon double bond from the E to the Z configuration is a pivotal and initial step in the Brønsted acid-promoted cascade reactions of this compound. This geometric isomerization is crucial as it leads to the formation of the reactive Z-isomer, which is the precursor to both the cyclodimerization-lactonization cascade and the formation of γ-ylidene-butenolides. The preferential formation of the Z-isomer under acidic conditions drives the subsequent complex molecular transformations.

Beyond the E/Z isomerization, the conformational landscape of this compound is dictated by rotation around its single bonds. Of particular importance are the s-cis and s-trans conformers, which arise from rotation about the C2-C3 single bond. These conformations refer to the relative orientation of the carbon-carbon double bond and the carbonyl group of the ester. While specific experimental or computational data on the rotational barriers and relative energies of the conformers of this compound are not extensively documented in the literature, analysis of analogous α,β-unsaturated carbonyl systems suggests that the s-trans conformer is generally more stable due to reduced steric hindrance. However, the s-cis conformation is often required for certain cycloaddition reactions. The equilibrium between these conformers is typically rapid at room temperature, with the population of each state being governed by their relative thermodynamic stabilities. The presence of the γ-keto group in this compound could also influence the conformational preferences through intramolecular electronic interactions. A comprehensive understanding of these conformational dynamics is essential for elucidating the precise mechanisms of its various chemical transformations.

Applications of E Ethyl 4 Oxopent 2 Enoate in Complex Molecule Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The reactivity of (E)-Ethyl 4-oxopent-2-enoate allows for its participation in numerous cyclization and condensation reactions, making it a valuable precursor for a variety of heterocyclic scaffolds. Its ability to react with a range of nucleophiles and electrophiles has been exploited in the synthesis of lactones, lactams, pyrimidines, indoles, and other fused ring systems, as well as more specialized structures like trifluoromethylated pyridines, pyrazines, and isoxazoles.

Synthesis of Lactones and Lactams

While direct synthesis of lactones and lactams from this compound is a subject of ongoing research, its structural motifs are amenable to transformations leading to these important heterocyclic cores. The presence of both an ester and a ketone functionality allows for intramolecular cyclization strategies. For instance, reduction of the ketone to a secondary alcohol would generate a γ-hydroxy ester, a direct precursor to a γ-lactone via acid-catalyzed cyclization.

Similarly, the synthesis of lactams can be envisioned through various synthetic routes. One potential pathway involves the reductive amination of the ketone, followed by intramolecular cyclization of the resulting γ-amino ester. The α,β-unsaturated system also allows for conjugate addition of nitrogen-based nucleophiles, which, after subsequent chemical manipulations, could lead to the formation of lactam rings.

A variety of methods for the synthesis of lactones and lactams have been developed, including biocatalytic approaches. nih.gov These methods often involve enzymatic resolutions and ring-closing metathesis, showcasing the diverse strategies available for the construction of these heterocycles. sennosbiotech.com

Construction of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives can be achieved through the reaction of α,β-unsaturated ketones with amidines. researchgate.netrsc.orgcore.ac.uk This approach, known as a [3+3] annulation, provides a direct route to substituted pyrimidines. This compound, as an α,β-unsaturated ketone, is a suitable substrate for this type of reaction. The general mechanism involves the initial condensation of the amidine with the ketone, followed by cyclization and subsequent oxidation to yield the aromatic pyrimidine ring.

The Biginelli reaction is another powerful method for the synthesis of dihydropyrimidinones, which involves the one-pot condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. sennosbiotech.comwikipedia.orgunits.itiau.irnih.gov While this compound is an α,β-unsaturated ketoester rather than a simple β-ketoester, its reactivity could potentially be harnessed in modified Biginelli-type reactions to produce functionalized pyrimidine derivatives.

| Reaction Type | Reactants | Product |

| [3+3] Annulation | This compound, Amidine | Substituted Pyrimidine |

| Modified Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone Derivative |

Formation of Indole (B1671886) and Other Fused Ring Systems

The construction of indole and other fused ring systems can be approached using precursors derived from or analogous to this compound. The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. ijarsct.co.inresearchgate.netmdpi.com The ketone functionality in this compound makes it a potential candidate for this reaction, which would lead to the formation of indole-3-acetic acid derivatives after cyclization and subsequent aromatization.

Furthermore, β-keto esters are known to undergo palladium-catalyzed dehydrogenative coupling with indoles, offering another avenue for the synthesis of functionalized indole derivatives. nih.gov The structural similarity of this compound to β-keto esters suggests its potential utility in similar transformations.

The α,β-unsaturated nature of the molecule also allows for its use in the synthesis of various fused ring systems through cycloaddition and cyclocondensation reactions. researchgate.net

| Synthetic Method | Reactants | Potential Product |

| Fischer Indole Synthesis | This compound, Phenylhydrazine | Indole-3-acetic acid derivative |

| Dehydrogenative Coupling | This compound, Indole | Functionalized Indole |

| Cycloaddition/Cyclocondensation | This compound, Dinucleophiles | Fused Ring Systems |

Generation of Pyrazines and Isoxazoles from Azido (B1232118) Ketone Intermediates

The synthesis of pyrazines and isoxazoles can be achieved from α-azido ketone intermediates. The reduction of an α-azido ketone can lead to an α-amino ketone, which can then undergo self-condensation to form a dihydropyrazine (B8608421) that is subsequently oxidized to a pyrazine. nih.gov An azido derivative of this compound could potentially serve as a precursor in this type of transformation.

Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net Alternatively, the reaction of α,β-unsaturated ketones with hydroxylamine (B1172632) can also yield isoxazoles. Given its α,β-unsaturated ketone moiety, this compound is a suitable starting material for this latter approach.

Intermediate in Total Synthesis Strategies

This compound and structurally related β,γ-unsaturated α-ketoesters are valuable intermediates in the total synthesis of complex natural products. nih.gov Their multiple functionalities allow for a variety of transformations, including conjugate additions, cycloadditions, and functional group interconversions, which are essential for building intricate molecular frameworks. The α,β-unsaturated ester moiety acts as a Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Stereoselective Syntheses of Natural Products (e.g., Sesquiterpene Lactones, Helenalin (B1673037) Derivatives)

This compound and its derivatives are valuable dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings, which are common structural motifs in many natural products. This reactivity is central to the synthesis of sesquiterpene lactones, a class of naturally occurring compounds known for their diverse biological activities. The α,β-unsaturated ester of the molecule readily participates in [4+2] cycloaddition reactions with conjugated dienes, establishing the core carbocyclic framework of these complex molecules with a high degree of stereocontrol.

While a direct application of this compound in the total synthesis of Helenalin has not been extensively documented in readily available literature, the synthesis of various sesquiterpene lactone derivatives often involves building blocks with similar functionalities. The synthesis of oxygenated and oxy-nitrogenated derivatives of sesquiterpene lactones like cumanin and helenalin highlights the importance of functional group handles that allow for further chemical modification. nih.gov

Precursor in Steroid Total Syntheses

The Robinson annulation is a classic and powerful method for the construction of six-membered rings, and it is a cornerstone in the total synthesis of steroids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.govuoc.gr This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In this context, an α,β-unsaturated ketone, the "Michael acceptor," reacts with an enolate.

This compound, with its α,β-unsaturated keto-ester functionality, is a potential Michael acceptor in such reactions. The general applicability of the Robinson annulation in steroid synthesis is well-established, as exemplified by its use in the synthesis of the Wieland-Miescher ketone, a key intermediate for many steroids. wikipedia.org Although specific examples detailing the use of this compound as the Michael acceptor in a completed steroid total synthesis are not prevalent in the surveyed literature, its structural features make it a plausible candidate for this role. The reaction would involve the conjugate addition of an enolate to the double bond of this compound, followed by an intramolecular aldol condensation to form the characteristic fused ring system of steroids.

Enantioselective Total Synthesis of Complex Cage-like Terpenoids

A significant application of a derivative of this compound is demonstrated in the enantioselective total synthesis of (-)-artatrovirenol A, a structurally complex cage-like sesquiterpenoid. In this synthesis, a related dienophile, ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate, participates in a key cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction with isoprene. This crucial step allows for the rapid and efficient construction of an enantioenriched 10-carbon bicyclic lactone, which serves as a foundational building block for the remainder of the synthesis. The high degree of stereocontrol achieved in this cycloaddition is essential for establishing the correct absolute stereochemistry of the final natural product.

Derivatization and Functional Group Interconversions

The reactivity of the carbonyl and olefinic groups in this compound allows for a variety of derivatizations and functional group interconversions, further expanding its utility in organic synthesis.

Formation of Silylated Derivatives

Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, acting as enolate equivalents that can undergo a range of carbon-carbon bond-forming reactions with high regioselectivity. The ketone moiety of this compound can be converted into a silyl enol ether. This transformation is typically achieved by treating the keto-ester with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the silylation if there are multiple enolizable positions. The resulting silyl enol ether can then be used in various subsequent reactions, such as Mukaiyama aldol additions or reactions with electrophiles, to introduce new functional groups and build molecular complexity.

| Reactant | Reagents | Product | Reference |

| Enolizable carbonyl compound | Silyl electrophile, Base | Silyl enol ether | wikipedia.org |

This table is interactive. Click on the headers to sort.

Conversion to Cyclopropanes and Cyclobutane-1,2-diones

The α,β-unsaturated system in this compound is susceptible to reactions that lead to the formation of small rings. For instance, the addition of sulfur ylides to the double bond, a reaction known as the Corey-Chaykovsky reaction, can lead to the formation of a cyclopropane (B1198618) ring. organic-chemistry.org In this reaction, a nucleophilic methylene (B1212753) group from the ylide attacks the β-carbon of the unsaturated ester, followed by an intramolecular displacement of the sulfur leaving group to form the three-membered ring.

Furthermore, the double bond of this compound can potentially undergo [2+2] photocycloaddition reactions with other alkenes to form cyclobutane (B1203170) derivatives. A specific type of [2+2] photocycloaddition is the Paternò-Büchi reaction, which involves the reaction of an excited state carbonyl with an alkene to form an oxetane. wikipedia.orgnih.govorganic-chemistry.orgrsc.org While direct conversion to a cyclobutane-1,2-dione from this compound is not a commonly cited transformation, the formation of cyclobutane rings through photochemical means is a well-established synthetic strategy.

| Reaction Type | Reactants | Product |

| Corey-Chaykovsky Reaction | This compound, Sulfur Ylide | Cyclopropane derivative |

| [2+2] Photocycloaddition | This compound, Alkene | Cyclobutane derivative |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Structural Elucidation Studies of E Ethyl 4 Oxopent 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of (E)-Ethyl 4-oxopent-2-enoate and its related compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. rsc.org The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. libretexts.org In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl ester protons, the vinylic protons, and the acetyl methyl protons are observed. For instance, the ethyl group protons typically appear as a triplet and a quartet, while the vinylic protons show characteristic coupling constants that help in assigning the (E)-stereochemistry. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. pressbooks.pub The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. pressbooks.pub In the ¹³C NMR spectrum of this compound, characteristic peaks are observed for the carbonyl carbons of the ketone and the ester, the sp² hybridized vinylic carbons, and the sp³ hybridized carbons of the ethyl and methyl groups. rsc.org

Detailed ¹H and ¹³C NMR data for this compound and some of its derivatives are presented in the table below.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound | CDCl₃ | 7.00 (d, J=16.0 Hz, 1H), 6.63 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.2 Hz, 2H), 2.34 (s, 3H), 1.31 (t, J=7.2 Hz, 3H) | 196.8, 165.7, 139.7, 135.3, 60.4, 27.6, 14.2 | rsc.orgrsc.org |

| (E)-Methyl 3-methyl-4-oxopent-2-enoate | CDCl₃ | 6.51 (s, 1H), 3.70 (s, 3H), 2.31 (s, 3H), 2.12 (s, 3H) | 199.8, 166.6, 150.7, 126.0, 51.8, 26.2, 13.1 | rsc.org |

| (E)-Ethyl 3-methyl-4-oxopent-2-enoate | CDCl₃ | 6.56 (s, 1H), 4.23 (q, J = 7.0 Hz, 2H), 2.37 (s, 3H), 2.19 (s, 3H), 1.31 (t, J = 7.0 Hz, 3H) | Not explicitly provided | rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Stereochemical Analysis

Two-dimensional NMR techniques are indispensable for elucidating the stereochemistry of complex molecules. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the spatial proximity of atoms. researchgate.net For derivatives of this compound, NOESY experiments can confirm the relative stereochemistry of substituents. rsc.orgresearchgate.net For example, in cyclic derivatives, NOESY can distinguish between cis and trans isomers by identifying through-space correlations between protons on the same or opposite faces of the ring system. researchgate.net The relative configurations of diastereomers formed in reactions involving this compound have been tentatively assigned based on NOESY experiments. rsc.org

Advanced NMR (e.g., ¹⁵N NMR for Heteroatom Containing Derivatives)

For derivatives of this compound that incorporate heteroatoms like nitrogen, advanced NMR techniques such as ¹⁵N NMR can provide valuable structural information. While direct ¹⁵N NMR data for derivatives of this compound is not extensively reported in the provided context, the use of such techniques is common for the structural elucidation of nitrogen-containing heterocyclic compounds. ipb.pt These studies help in understanding the electronic environment and connectivity of nitrogen atoms within the molecular framework. ipb.pt For instance, in the synthesis of pyridazinone derivatives from related ketoesters, various 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, were employed to assign all signals, demonstrating the utility of a comprehensive NMR approach for complex heterocyclic systems. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as carbonyls (C=O) from the ketone and ester, and the carbon-carbon double bond (C=C) of the enone system. The stretching frequencies of these bonds provide diagnostic information. For example, the C=O stretch of the ketone typically appears at a different frequency than the C=O stretch of the ester, allowing for their distinction.

The table below summarizes the characteristic IR absorption bands for this compound and a related derivative.

| Compound | C=O (ketone) | C=O (ester) | C=C | Other Notable Bands | Reference |

|---|---|---|---|---|---|

| This compound | 1701 | 1721 | Not explicitly separated | 3052, 2982, 1422, 1291, 1263, 1157 | rsc.org |

| (E)-Methyl 3-methyl-4-oxopent-2-enoate | 1682 | 1724 | Not explicitly separated | 1955, 1437, 1364, 1246, 1196, 1180, 1105, 1040, 876 | rsc.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. nih.gov For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in unambiguously establishing the structure and relative stereochemistry of reaction products. nih.govacs.org For instance, in the study of the cyclodimerization of α,β-unsaturated γ-ketoesters, the structure of the resulting fused pyrano-ketal-lactone was confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the crystal structure of a ruthenium complex used as a catalyst in Diels-Alder reactions involving α,β-unsaturated ketones provided a basis for understanding the asymmetric induction observed in the reaction. researchgate.net In another example, the crystal structure of a racemic bicyclic product confirmed a cis conformation with an axial methyl group and an equatorial hydroxyl group. researchgate.net

Mass Spectrometry for Molecular Weight and Mechanistic Intermediates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure and fragmentation patterns. For this compound and its derivatives, mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is routinely used to confirm the elemental composition of newly synthesized compounds. rsc.orgnih.gov For example, HRMS (ESI) was used to confirm the mass of a cyclodimerization product of an α,β-unsaturated γ-ketoester. nih.gov Mass spectrometry can also be used to identify and characterize mechanistic intermediates in chemical reactions. While specific examples of using mass spectrometry to study mechanistic intermediates of this compound are not detailed in the provided search results, it is a common application of the technique in organic chemistry.

The table below shows the mass spectrometry data for this compound and some of its derivatives.

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | MS-ESI | 165.09 [M+Na]⁺ | Not explicitly provided | rsc.org |

| (E)-Methyl 3-methyl-4-oxopent-2-enoate | HRMS (ESI) | 165.0523 [M+Na]⁺ | 165.0522 | rsc.org |

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | HRMS (ESI) | 163.0371 [M+Na]⁺ | 163.0364 | rsc.org |

| Methyl 3-oxocyclohex-1-ene-1-carboxylate | HRMS (ESI) | 169.0860 [M+H]⁺ | 169.0859 | rsc.org |

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in the synthesis of chiral molecules. For derivatives of ethyl 4-oxopent-2-enoate, chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is frequently employed for the analysis of volatile chiral compounds. The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

In the context of derivatives of this compound, various chiral columns are utilized. For instance, the enantiomers of 3-methylcyclohexanone, a related cyclic ketone, have been successfully separated using a chiral GBG-178 column. amazonaws.com Similarly, the enantiomeric purity of other cyclic ketones like 3-methylcyclopentanone (B121447) and 3-isopropylcyclohexanone (B1297568) has been determined using chiral GC columns such as Ivadex-7 and Lipodex-A, respectively. amazonaws.com The specific conditions, including temperature programs, are optimized to achieve baseline separation of the enantiomeric peaks. amazonaws.com

Table 1: Chiral GC Separation of Related Ketone Derivatives

| Compound | Chiral Column | Observations |

|---|---|---|

| 3-Methylcyclohexanone | GBG-178 | Separation of enantiomers with distinct retention times. amazonaws.com |

| 3-Methylcyclopentanone | GBG-178 | Successful enantiomeric separation. amazonaws.com |

| 3-Isopropylcyclohexanone | Lipodex-A | Effective resolution of enantiomers. amazonaws.com |

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile derivatives, chiral HPLC is the method of choice. Similar to chiral GC, this technique uses a chiral stationary phase to resolve enantiomers.

The enantiomeric excess of Michael addition products derived from this compound has been determined by chiral-phase HPLC. rsc.org For example, in the asymmetric Michael addition of nitromethane (B149229) to this compound, the enantiomeric excess of the resulting ethyl 2-(nitromethyl)-4-oxopentanoate was determined using this method. rsc.org The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Research on the Diels-Alder reaction of methyl (E)-4-oxopent-2-enoate also utilized chiral-HPLC to determine the enantiomeric ratios of the products. researchgate.net

UV-Vis Spectroscopy for Conjugation Analysis

UV-Visible spectroscopy is a valuable technique for studying conjugated systems, such as the α,β-unsaturated keto-ester moiety in this compound. The absorption of UV-Vis light by such molecules corresponds to the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. researchgate.netuobabylon.edu.iq

The key electronic transitions observed in α,β-unsaturated ketones are π → π* and n → π* transitions. researchgate.net The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition is weaker and appears at a longer wavelength. msu.edu The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. msu.edulibretexts.org

This compound, being an α,β-unsaturated keto-ester, is expected to exhibit characteristic UV absorption bands. The conjugated system involves the carbon-carbon double bond and the carbonyl group of the ketone. According to Woodward-Fieser rules for enones, the base value for an acyclic α,β-unsaturated ketone is 215 nm. davuniversity.org Substituents on the double bond can cause a shift in the λmax.

The extension of conjugation, for instance by adding more double bonds, results in a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). msu.edulibretexts.org This is because increasing conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comjove.com

Table 2: Typical UV-Vis Absorption Data for Conjugated Carbonyl Systems

| Chromophore Type | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| α,β-Unsaturated Ketone | π → π* | ~215-250 | High (~10,000-20,000) msu.edu |

| α,β-Unsaturated Ketone | n → π* | ~300-330 | Low (~50-100) msu.edu |

The UV-Vis spectrum provides direct evidence of the conjugated π-electron system within the molecule. For this compound and its derivatives, changes in the substitution pattern or geometry around the double bond would be reflected in their UV-Vis spectra, providing valuable structural information.

Computational and Theoretical Investigations of E Ethyl 4 Oxopent 2 Enoate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. It has been effectively employed to map the intricate reaction pathways of (E)-Ethyl 4-oxopent-2-enoate.

A key area of investigation has been the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, including this compound. acs.orgnih.gov DFT calculations, specifically at the PBE-D3/def2-TZVP level of theory, have been instrumental in providing a comprehensive analysis of the formation of different products, such as γ-ylidene-butenolides and pyrano-ketal-lactones. acs.orgnih.gov

These studies begin by examining the initial steps of the reaction. In the presence of an acid like methanesulfonic acid (MsOH), this compound can undergo tautomerization to form E and Z isomers. nih.gov Quantum chemical calculations revealed that while this process is endergonic (energy-absorbing), there is a thermodynamic preference for the Z-isomer (T2) over the E-isomer (T1) by 1.7 kcal/mol. nih.gov

DFT is then used to compute the complete free-energy profiles for the subsequent reaction steps. For instance, in the formation of a pyrano-ketal-lactone product, calculations detail the energy of each intermediate and the activation energy required to overcome each transition state. The final lactonization step to yield the product is exergonic, releasing 4.3 kcal/mol of free energy, but it involves a significant free-energy barrier of 19.3 kcal/mol. acs.org These detailed energy profiles allow chemists to understand the feasibility of a proposed mechanism and identify the rate-determining steps. sioc-journal.cnpku.edu.cn

Table 1: Calculated Free-Energy Values for Key Steps in the Reaction of an α,β-Unsaturated γ-Ketoester acs.orgnih.gov Calculations performed at the PBE-D3/def2-TZVP level of theory in dichloroethane (DCE) solvent.

| Step/Species | Description | Free Energy (kcal/mol) |

|---|---|---|

| Tautomerization | Thermodynamic preference for Z-isomer (T2) over E-isomer (T1) | 1.7 |

| Lactonization Barrier (TS4) | Free-energy barrier for the final lactonization step | 19.3 |

| Lactonization Energy Change | Energy released during the final lactonization step | -4.3 |

| Reverse Barrier (T5 to T4) | Energy barrier for the intermediate T5 to revert to T4 | 10.8 |

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

While DFT is excellent for reaction mechanisms, molecular dynamics (MD) and docking simulations are the preferred tools for studying how a substrate like this compound interacts with a large biological macromolecule, such as an enzyme. scispace.com These methods are crucial for understanding the selectivity observed in biocatalytic reactions. nih.gov

For example, chiral γ-butyrolactones can be synthesized from ethyl 4-oxo-pent-2-enoates using enzymes like the enoate reductase YqjM and various alcohol dehydrogenases, achieving high yields and excellent enantioselectivity (over 98% ee). mdpi.com To understand the basis for this selectivity, one would employ computational simulations.

Molecular Docking is the first step. A program like Autodock Vina would be used to predict the most likely binding pose of this compound within the active site of the enzyme. mdpi.com The simulation places the substrate in many different positions and orientations, scoring them based on binding energy to find the most favorable interaction. mdpi.com

Molecular Dynamics (MD) simulations follow the docking step. orientjchem.org An MD simulation treats the entire enzyme-substrate complex as a flexible system and simulates its movement over time (typically nanoseconds). mdpi.comorientjchem.org This allows researchers to:

Assess Stability: By calculating the root-mean-square deviation (RMSD), scientists can verify if the docked pose is stable or if the substrate moves to a different position. mdpi.com

Analyze Interactions: MD reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that hold the substrate in place. mdpi.com

Understand Selectivity: By comparing simulations of different substrates or different enzyme variants, researchers can explain why an enzyme prefers one substrate over another or why it produces one stereoisomer. mdpi.combiorxiv.org

These simulations provide molecular-level insights that are critical for rational drug design and for engineering enzymes with improved properties for biocatalysis. scispace.combiorxiv.org

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Transition States

Quantum chemical calculations, which encompass DFT and other methods, provide fundamental information about the intrinsic properties of this compound. northwestern.edu These calculations solve the electronic Schrödinger equation to determine the wavefunction of the electrons in the molecule, which in turn allows for the calculation of numerous properties that dictate its reactivity. northwestern.edu

Electronic Structure and Reactivity: Calculations can map the distribution of electrons within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For a molecule like this compound, this is crucial for predicting how it will react with other reagents. For instance, the reactivity in Diels-Alder reactions, where it acts as a dienophile, is governed by its electronic properties. researchgate.net

Reaction Mechanisms and Transition States: As detailed in section 6.1, a primary application of quantum chemistry is the elucidation of reaction mechanisms. acs.orgnih.gov By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of all transition states—the highest-energy points along the reaction coordinate. acs.org For example, in the acid-catalyzed tautomerization of the ketoester, quantum calculations can precisely model the transition state for the proton transfer, revealing the energy barrier that must be overcome for the reaction to proceed. nih.gov Such calculations are also vital in modeling enzymatic reactions, where a quantum mechanics (QM) model of the active site can be used to study the reaction mechanism in detail. researchgate.net

Prediction of Stereoselectivity and Regioselectivity using Computational Models

A major goal of computational chemistry is to predict the outcome of chemical reactions, particularly their regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). nih.govrsc.org this compound has been used in reactions where these factors are critical.

In catalytic asymmetric Diels-Alder reactions, (E)-4-oxopent-2-enoates serve as effective dienophiles. researchgate.netresearchgate.net When reacted with various dienes in the presence of a chiral catalyst, the reaction proceeds with exceptional levels of control, yielding specific isomers in high purity. researchgate.net Computational models are essential for understanding and predicting this selectivity. nih.gov

The prediction process involves:

Modeling Reaction Pathways: For a given reaction, all possible pathways leading to different regioisomers or stereoisomers are modeled computationally.

Calculating Transition State Energies: Using quantum chemical methods like DFT, the energy of the transition state for each pathway is calculated.

Predicting the Major Product: According to transition state theory, the reaction pathway with the lowest-energy transition state will be the fastest and will therefore lead to the major product. The difference in activation energies between competing pathways allows for a quantitative prediction of product ratios.

For the Diels-Alder reaction of this compound, computational models would be used to calculate the energies of the transition states leading to the different possible regio- and stereoisomers (e.g., exo vs. endo adducts). The results of these calculations would explain the experimentally observed high selectivities. researchgate.net

Table 2: Experimentally Observed Selectivity in Catalyzed Diels-Alder Reactions of (E)-4-oxopent-2-enoates researchgate.net

| Selectivity Type | Outcome |

|---|---|

| Regioselectivity | > 20:1 |

| Enantioselectivity | up to > 99:1 |

| Diastereoselectivity (exo/endo) | > 20:1 (exo-selectivity) |

Biochemical Transformations and Metabolic Relevance of E Ethyl 4 Oxopent 2 Enoate

Enzyme-Catalyzed Reductions and Derivatizations

(E)-Ethyl 4-oxopent-2-enoate and its derivatives are valuable starting materials in biocatalysis, particularly for the synthesis of chiral molecules. Enzymes, prized for their high selectivity, can act on the compound's carbon-carbon double bond and its ketone group, often with high stereocontrol.